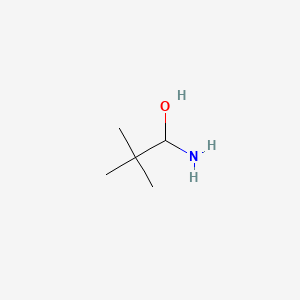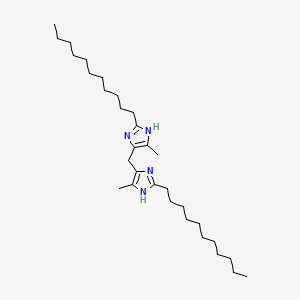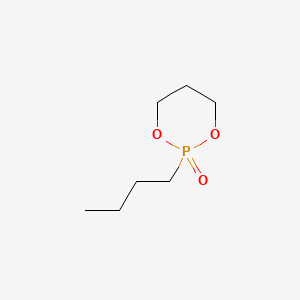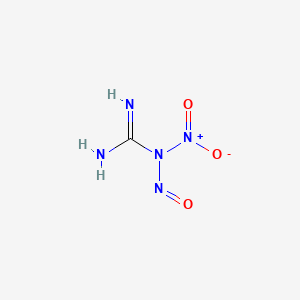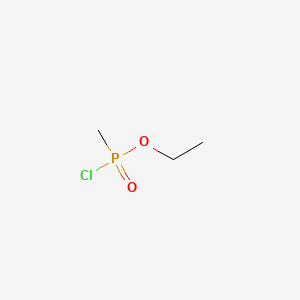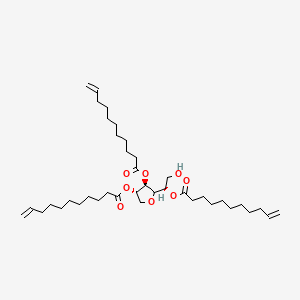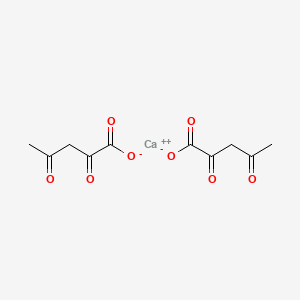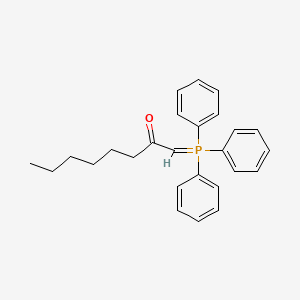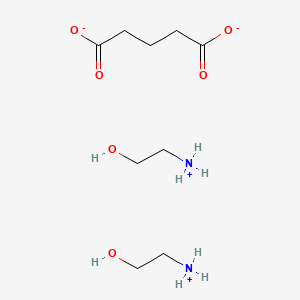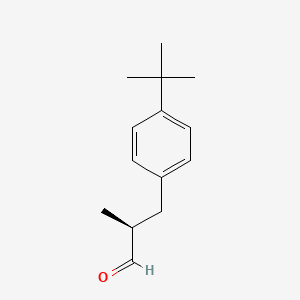
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzylcarbamoyl Intermediate: This step involves the reaction of 4-fluorobenzylamine with a suitable carbonyl compound to form the fluorobenzylcarbamoyl intermediate.
Introduction of the Boronic Acid Group: The intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.
科学的研究の応用
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its boronic acid moiety, which can interact with diols in biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting enzymes or receptors with boronic acid binding sites.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various biological and chemical processes:
Molecular Targets: Enzymes with active site serine residues, such as proteases, can be inhibited by the boronic acid group through the formation of a covalent adduct.
Pathways Involved: The compound can modulate signaling pathways by interacting with key enzymes or receptors, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid: Similar structure but with a methoxycarbonyl group instead of the carbamoyl moiety.
4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid: Similar structure but with a methylcarbamoyl group and different fluorine substitution pattern.
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid: Contains a pyridylcarbamoyl group instead of the benzylcarbamoyl group.
Uniqueness
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid is unique due to the presence of both fluorine atoms and the benzylcarbamoyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C14H12BF2NO3 |
|---|---|
分子量 |
291.06 g/mol |
IUPAC名 |
[3-fluoro-5-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BF2NO3/c16-12-3-1-9(2-4-12)8-18-14(19)10-5-11(15(20)21)7-13(17)6-10/h1-7,20-21H,8H2,(H,18,19) |
InChIキー |
IRXJPJALZQZJSS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


